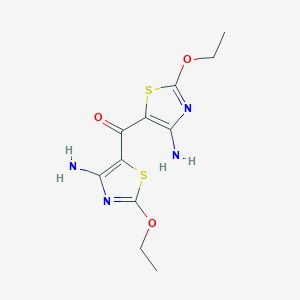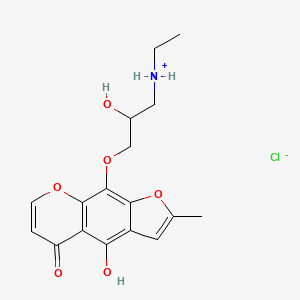![molecular formula C28H35N3O B13771232 N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride is a heterocyclic organic compound with the molecular formula C28H37Cl2N3O and a molecular weight of 502.519 g/mol . This compound is known for its complex structure, which includes benzylazaniumylidene and phenylmethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride typically involves multiple steps, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride include:
- N-Benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)benzamidine dihydrochloride
- Benzamidine, N-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
Uniqueness
What sets 2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride apart is its unique combination of functional groups and its specific molecular structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H35N3O |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C28H35N3O/c1-22(2)31(23(3)4)19-20-32-27-17-15-26(16-18-27)30-28(25-13-9-6-10-14-25)29-21-24-11-7-5-8-12-24/h5-18,22-23H,19-21H2,1-4H3,(H,29,30) |
InChI Key |
KBRWWPRERJKISB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


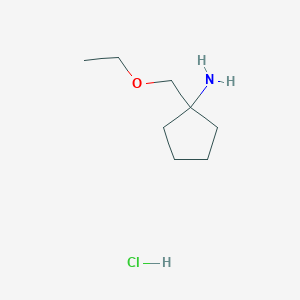
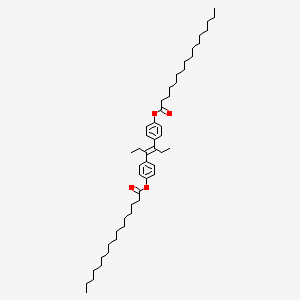
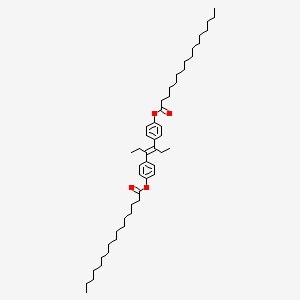
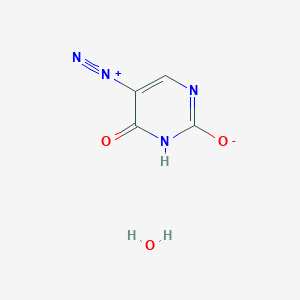
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
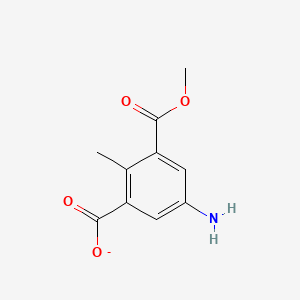
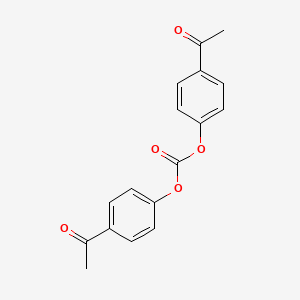
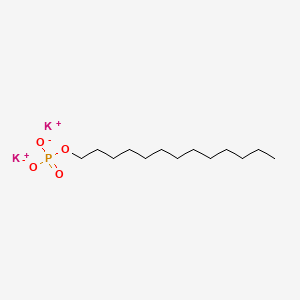

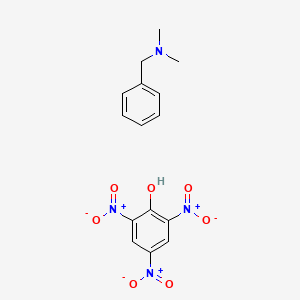
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
